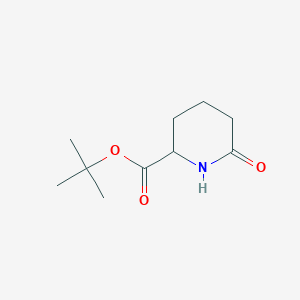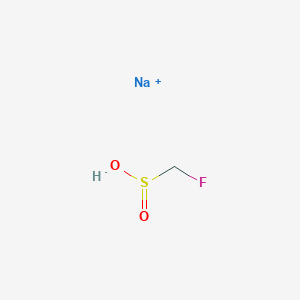
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-2'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- is a modified nucleoside triphosphate It is a derivative of uridine, where the 2’ hydroxyl group is replaced by a fluorine atom and the ribose sugar is deoxygenated at the 2’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- typically involves multiple steps. The starting material is often uridine, which undergoes fluorination at the 2’ position. This is followed by deoxygenation to produce 2’-deoxy-2’-fluorouridine. The final step involves the phosphorylation of the 5’ position to introduce the triphosphate group. The reaction conditions usually require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed, affecting the compound’s activity.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing the fluorine atom.
Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) for adding the triphosphate group.
Catalysts: Such as palladium or platinum catalysts for facilitating specific reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential as an antiviral agent, particularly against RNA viruses.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleotides and interacting with various enzymes and molecular targets. It can be incorporated into RNA or DNA, affecting the replication and transcription processes. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): The parent compound without the fluorine modification.
2’-Deoxyuridine 5’-triphosphate: A similar compound lacking the fluorine atom.
5-Fluorouridine 5’-triphosphate: Another fluorinated derivative with different properties.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-2’-fluoro- is unique due to its combination of deoxygenation and fluorination, which enhances its stability and biochemical activity. This makes it particularly useful in research applications where stability and resistance to degradation are crucial.
Propiedades
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHLIFQJYSIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN2O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
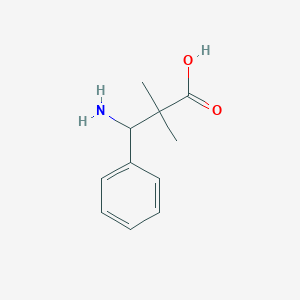

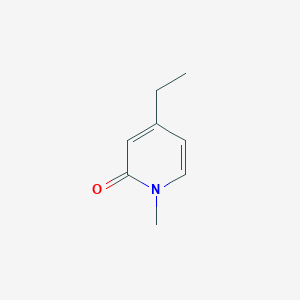

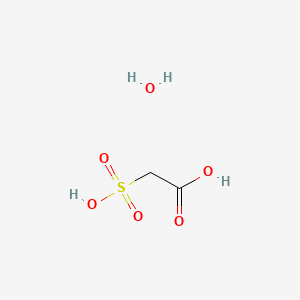
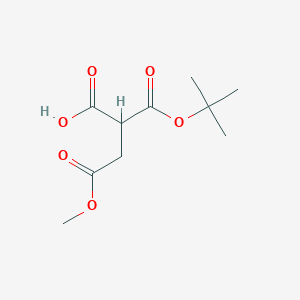
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
